molecular formula C22H17ClN2O2 B11432593 1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11432593
M. Wt: 376.8 g/mol
InChI Key: RRVHDHLAXKPZEJ-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the quinazoline core followed by the introduction of the chlorophenyl and methylphenyl groups. Reaction conditions may vary, but common methods involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is C22H17ClN2O2, with a molecular weight of 376.8 g/mol. The compound features a quinazoline core with substituents that enhance its biological activity. The synthesis typically involves several steps, including the reaction of anthranilic acid derivatives and subsequent modifications to introduce the chlorobenzyl and m-tolyl groups.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds showed moderate antibacterial activity against various Gram-positive and Gram-negative strains . Specifically, compounds derived from similar scaffolds demonstrated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor activities. A series of novel quinazoline derivatives were designed and synthesized to evaluate their antitumor effects across different cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxicity against various cancer types, suggesting that this compound could be a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals varying biological activities based on their substituents:

Compound NameStructural FeaturesBiological Activity
3-(phenyl)quinazoline-2,4(1H,3H)-dioneLacks substituents at positions 1 and 3Anticancer activity
6-methylquinazoline-2,4(1H,3H)-dioneMethyl group at position 6Anti-inflammatory effects
7-bromoquinazoline-2,4(1H,3H)-dioneBromine substitutionPotential enzyme inhibition

The unique substituents in this compound may enhance its solubility and bioavailability compared to these compounds.

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antitumor activities. Its structural characteristics suggest possible applications in treating inflammatory diseases and as a scaffold for developing novel therapeutic agents targeting various biological pathways.

Case Studies

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for specific therapeutic applications:

  • Study on Antimicrobial Agents : A series of quinazoline derivatives were synthesized and tested for their efficacy against resistant bacterial strains. The study concluded that certain derivatives exhibited promising results in overcoming bacterial resistance mechanisms .
  • Antitumor Research : Investigations into the antitumor properties of quinazoline derivatives led to the identification of compounds with significant cytotoxic effects against multiple cancer cell lines. These findings support the further exploration of this compound in oncology .

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 1-[(2-chlorophenyl)methyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 1-[(2-bromophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substituent pattern, which can influence its reactivity and potential applications.

Biological Activity

1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN2O2, with a molecular weight of 376.8 g/mol. The compound features a quinazoline core with substituents that enhance its biological properties. The presence of a chlorobenzyl group at position 1 and a tolyl group at position 3 contributes to its unique reactivity and potential biological activity .

Biological Activity Overview

Quinazoline derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity : Quinazolines are known for their ability to inhibit cancer cell proliferation. The specific activity of this compound is still under investigation but aligns with the properties of related compounds .
  • Antimicrobial Properties : A study on similar quinazoline derivatives demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the quinazoline structure can enhance antimicrobial efficacy.
  • Antiviral Potential : Quinazolines have shown promise against various viral infections. Although specific data on this compound's antiviral activity is limited, related compounds have exhibited significant inhibitory effects against viruses such as vaccinia and adenovirus .

Anticancer Activity

In vitro studies have indicated that quinazoline derivatives can inhibit cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, structural modifications in the quinazoline framework have been linked to increased potency against specific cancer types.

Antimicrobial Activity

A comparative study evaluated several quinazoline-2,4(1H,3H)-dione derivatives for their antimicrobial effects. Among them, compounds with similar structures to this compound showed inhibition zones ranging from 10–12 mm against Staphylococcus aureus and Escherichia coli, suggesting moderate efficacy compared to standard antibiotics like ampicillin .

Compound NameInhibition Zone (mm)MIC (mg/mL)
This compoundTBDTBD
Compound 131180
Compound 151275

The mechanisms through which quinazoline derivatives exert their biological effects include:

  • Enzyme Inhibition : Many quinazolines act as inhibitors of key enzymes involved in cellular processes. For example, some derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV .
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H17ClN2O2/c1-15-7-6-9-17(13-15)25-21(26)18-10-3-5-12-20(18)24(22(25)27)14-16-8-2-4-11-19(16)23/h2-13H,14H2,1H3

InChI Key

RRVHDHLAXKPZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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